![molecular formula C15H8F3NO2S2 B12372990 5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one](/img/structure/B12372990.png)
5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E/Z)-CCR-11 is a compound that exhibits geometric isomerism, specifically E/Z isomerism This type of isomerism occurs due to the restricted rotation around the double bond, leading to two distinct configurations: E (entgegen, meaning opposite) and Z (zusammen, meaning together)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-CCR-11 typically involves the use of specific reagents and catalysts to control the formation of the E and Z isomers. One common method involves the use of Wittig reactions, where phosphonium ylides react with carbonyl compounds to form alkenes. The reaction conditions, such as temperature and solvent, play a crucial role in determining the E/Z ratio of the product.
Industrial Production Methods
In industrial settings, the production of (E/Z)-CCR-11 may involve large-scale Wittig reactions or other olefination techniques. The use of continuous flow reactors can enhance the efficiency and yield of the desired isomer. Additionally, chromatographic techniques are employed to separate and purify the E and Z isomers.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-CCR-11 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond into a single bond.
Substitution: Nucleophilic substitution reactions can occur at the double bond, where nucleophiles such as halides or amines replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkanes
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
(E/Z)-CCR-11 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (E/Z)-CCR-11 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(E/Z)-Stilbene: Another compound exhibiting E/Z isomerism, used in the study of photochemical reactions.
(E/Z)-Retinoic Acid: Known for its role in regulating gene expression and cell differentiation.
Uniqueness
(E/Z)-CCR-11 is unique due to its specific structural features and the distinct properties of its E and Z isomers. These properties make it a valuable compound for studying the effects of geometric isomerism on chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H8F3NO2S2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(5Z)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H8F3NO2S2/c16-15(17,18)9-3-1-2-8(6-9)11-5-4-10(21-11)7-12-13(20)19-14(22)23-12/h1-7H,(H,19,20,22)/b12-7- |
InChI Key |
QUPFKBITVLIQNA-GHXNOFRVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


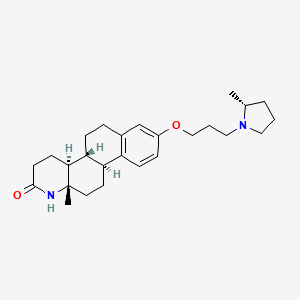

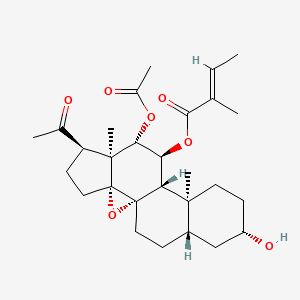
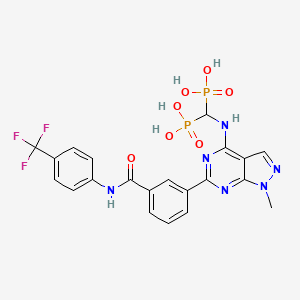
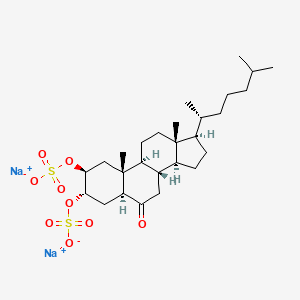
![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)
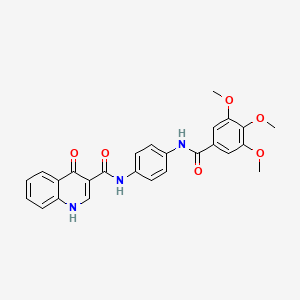
![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)
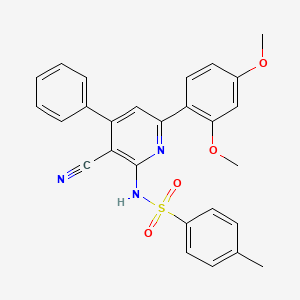
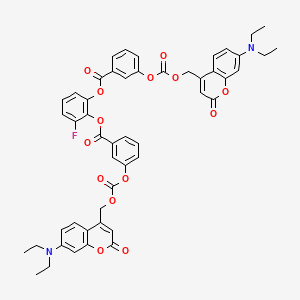
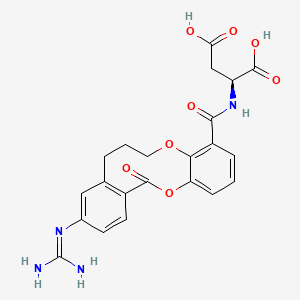

![5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12372954.png)

